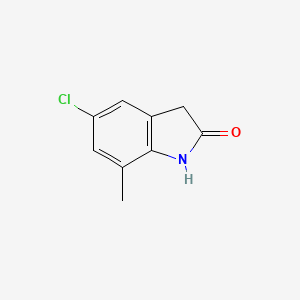

5-Chloro-7-methylindolin-2-one

Vue d'ensemble

Description

5-Chloro-7-methylindolin-2-one: is a chemical compound with the molecular formula C9H8ClNO and a molar mass of 181.62 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological and pharmacological activities. The compound features a chloro group at the 5-position and a methyl group at the 7-position on the indolin-2-one scaffold, making it a unique structure among indole derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis , where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-7-methylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted indolin-2-one derivatives.

Applications De Recherche Scientifique

Chemistry: 5-Chloro-7-methylindolin-2-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the design of polycyclic structures with potential chemical and biomedical relevance .

Biology and Medicine: The compound has shown promise in the development of biologically active molecules. Indole derivatives, including this compound, have been studied for their potential anticancer, antimicrobial, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their applications in material science and nanotechnology .

Mécanisme D'action

The mechanism of action of 5-Chloro-7-methylindolin-2-one involves its interaction with various molecular targets and pathways. The indole scaffold is known to bind with high affinity to multiple receptors, including those involved in cell signaling and regulation . The chloro and methyl substituents on the indole ring enhance its binding properties and biological activity. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

5-Bromo-7-methylindolin-2-one: A brominated analog with similar chemical properties.

7-Methylindole: A simpler indole derivative with a methyl group at the 7-position.

Uniqueness: 5-Chloro-7-methylindolin-2-one is unique due to the presence of both chloro and methyl substituents on the indole ring. This combination of substituents enhances its chemical reactivity and biological activity compared to other indole derivatives .

Activité Biologique

5-Chloro-7-methylindolin-2-one (CMI) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

- Chemical Formula : C₉H₈ClNO

- Molar Mass : 181.62 g/mol

- CAS Number : 245035-79-4

This compound belongs to the indolin-2-one family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

This compound interacts with various molecular targets, primarily through:

- Binding to Enzymes : It has a high affinity for cytochrome P450 enzymes (CYP1A2 and CYP2A5), which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered metabolism of various substrates.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism. It has been shown to enhance detoxification processes and reduce oxidative stress in cellular models.

Interaction with Biomolecules

The compound's interaction with biomolecules leads to several biochemical effects:

- Oxidative Stress Response : CMI modulates the expression of genes involved in oxidative stress response, enhancing cellular defense mechanisms against reactive oxygen species (ROS).

- Metabolic Pathways : It participates in metabolic pathways primarily through interactions with cytochrome P450 enzymes, influencing the metabolism of other compounds.

Case Studies and Experimental Evidence

-

Anticancer Activity :

- In vitro studies demonstrated that CMI exhibits cytotoxic effects on various cancer cell lines. For example, it showed significant inhibition of proliferation in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours.

- A study indicated that at lower doses, CMI enhanced apoptosis in cancer cells while at higher doses, it induced necrosis.

-

Antimicrobial Properties :

- CMI was tested against several bacterial strains, showing effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Table 1: Biological Activity of this compound

| Activity Type | Target Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 - 50 µM | Inhibition of proliferation |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of growth |

| Antimicrobial | Escherichia coli | 32 µg/mL | Inhibition of growth |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties suggest that CMI has good bioavailability due to its low molecular weight. Studies indicate that it is well absorbed when administered orally. However, safety assessments are crucial as some indole derivatives have shown potential toxicity in long-term studies.

Propriétés

IUPAC Name |

5-chloro-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQFWPNJGLJEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.